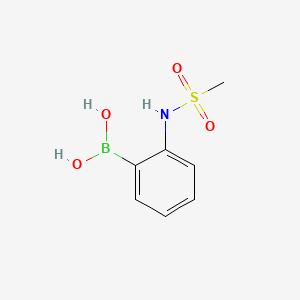

(2-(Methylsulfonamido)phenyl)boronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2-(methanesulfonamido)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRMOEFOTPSWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378532 | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-78-2 | |

| Record name | B-[2-[(Methylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756520-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 756520-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of (2-(Methylsulfonamido)phenyl)boronic acid

An In-depth Technical Guide on the Physicochemical Properties of (2-(Methylsulfonamido)phenyl)boronic acid

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental protocols, and illustrates fundamental chemical principles and workflows.

Core Physicochemical Properties

This compound, with the CAS number 756520-78-2, is an organoboron compound featuring a phenylboronic acid scaffold substituted with a methylsulfonamido group at the ortho position.[1] This substitution significantly influences its chemical behavior, particularly its acidity and potential for molecular interactions.

Quantitative Data Summary

The known are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀BNO₄S | [1] |

| Molecular Weight | 215.03 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 116-120 °C | [1] |

| Boiling Point | 426.6 °C at 760 mmHg | [1] |

| Density | 1.42 g/cm³ | [1] |

| Flash Point | 211.8 °C | [1] |

| Vapor Pressure | 4.90E-08 mmHg at 25 °C | [1] |

| Refractive Index | 1.582 | [1] |

| Storage Condition | Inert atmosphere, Room Temperature | [1] |

Note: Computational chemistry data for the related isomer (3-(Methylsulfonamido)phenyl)boronic acid includes a LogP of -1.2621 and a TPSA of 86.63 Ų.[2] While not specific to the 2-isomer, these values provide an estimate of the compound's polarity.

Fundamental Chemical Behavior

Acidity and pKa

Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[3] This equilibrium is pH-dependent and is a critical determinant of the molecule's interaction with biological targets. The acidity, quantified by the pKa, is strongly influenced by substituents on the phenyl ring.[3]

Electron-withdrawing groups, such as the methylsulfonamido group, are known to decrease the pKa of phenylboronic acids, making them more acidic.[3][4] For comparison, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[4][5] Phenylboronic acids with sulfonyl and sulfonamide groups have been shown to have significantly lower pKa values, in the range of 7.1 to 7.4, which allows for significant boronate formation at physiological pH.[4] This property is crucial for applications in drug design and boronate affinity chromatography.

Boronic Acid-Boronate Equilibrium

The fundamental equilibrium of a boronic acid in an aqueous solution involves the transition from a neutral, trigonal planar state to an anionic, tetrahedral boronate state. This reversible reaction is key to its function as a diol sensor and its use in reversible covalent inhibition of enzymes.[3][6]

Figure 1: Equilibrium between the trigonal boronic acid and tetrahedral boronate forms.

Experimental Protocols

The determination of physicochemical properties for boronic acids requires specific methodologies. The protocols outlined below are standard approaches cited in the literature for these compounds.

Determination of pKa by Potentiometric Titration

This method measures the pH of a boronic acid solution as a titrant is added, allowing for the calculation of the ionization constant.[6]

-

Preparation : A solution of the boronic acid is prepared at a known concentration (e.g., 1.0 mM) in a suitable buffer system, often a mix of water and an organic solvent like acetonitrile to ensure solubility.[7]

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[4]

-

Measurement : The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Analysis : The pKa is determined from the titration curve, typically by identifying the half-equivalence point where the pH equals the pKa. The data can be fitted to a modified Henderson-Hasselbalch equation for precision.[6]

Figure 2: Workflow for pKa determination via potentiometric titration.

Determination of Solubility by Dynamic Method

The solubility of boronic acids, which can be low in aqueous and nonpolar organic solvents, can be precisely measured using a dynamic method that observes the transition from a saturated to an unsaturated solution upon heating.[8][9]

-

Sample Preparation : A suspension of the boronic acid in the chosen solvent is prepared in a sealed vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating Cycle : The suspension is heated slowly and uniformly at a controlled rate.

-

Turbidity Measurement : A luminance probe or spectrophotometer monitors the turbidity of the solution. The point at which the solution becomes clear (disappearance of turbidity) indicates that all solid has dissolved.[8][9]

-

Equilibrium Temperature : The temperature at which the last solid particles disappear is recorded as the solid-liquid equilibrium temperature for that specific concentration.

-

Data Collection : The process is repeated for various concentrations to construct a solubility curve (solubility vs. temperature).

Figure 3: Workflow for solubility determination using a dynamic method.

Structural Analysis by X-ray Crystallography

To determine the precise three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive method.[10]

-

Crystal Growth : High-quality single crystals of the boronic acid are grown, often by slow evaporation of a saturated solution.

-

Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. This provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks common in boronic acid crystals.[5][11]

References

- 1. [2-(methanesulfonamido)phenyl]boronic acid [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to (2-(Methylsulfonamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(Methylsulfonamido)phenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Compound Identification and Properties

This compound, also known as 2-(Methanesulfonylamino)phenylboronic acid, is an organoboron compound featuring a phenylboronic acid scaffold substituted with a methylsulfonamido group at the ortho position.

Structure:

-

Chemical Formula: C₇H₁₀BNO₄S

-

SMILES: O=S(NC1=CC=CC=C1B(O)O)(C)=O

-

InChI Key: RPRMOEFOTPSWBO-UHFFFAOYSA-N

The presence of the boronic acid functional group makes it a key participant in various cross-coupling reactions, while the sulfonamido moiety can influence its solubility, electronic properties, and biological activity.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 756520-78-2 | [1] |

| Molecular Weight | 215.03 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 116-120 °C | |

| Purity | ≥96% | [1] |

| Storage | Store at room temperature in an inert atmosphere | [1] |

Synthesis and Reactions

The primary route for synthesizing this compound involves the reaction of 2-aminophenylboronic acid with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride.[2]

Representative Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on standard methods for the sulfonylation of anilines.

Reaction: 2-Aminophenylboronic Acid + Methanesulfonyl Chloride → this compound

Materials:

-

2-Aminophenylboronic acid

-

Methanesulfonyl chloride (MsCl)

-

Pyridine or another suitable non-nucleophilic base (e.g., Triethylamine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-aminophenylboronic acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add pyridine (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes.

-

Sulfonylation: Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield pure this compound.

Key Applications in Organic Synthesis

Like other phenylboronic acids, this compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This reaction is fundamental to the synthesis of complex organic molecules, including many pharmaceutical agents.

Applications in Drug Discovery

Boronic acids are a privileged structural motif in medicinal chemistry. The boron atom can form a reversible covalent bond with the catalytic serine residues found in many enzymes, making them effective transition-state analog inhibitors.

Inhibition of Serine β-Lactamases

A significant area of research for sulfonamide boronic acids is in combating antibiotic resistance. Many bacteria produce β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics like penicillin and cephalosporins. Phenylboronic acids, including sulfonamide-derivatized compounds, act as potent, reversible inhibitors of these enzymes. By blocking the β-lactamase active site, they can restore the efficacy of conventional antibiotics.

The diagram above illustrates how the boronic acid moiety forms a stable, tetrahedral adduct with the catalytic serine residue in the β-lactamase active site. This prevents the enzyme from hydrolyzing the β-lactam antibiotic, thereby allowing the antibiotic to exert its antibacterial effect. The specific sulfonamido group at the ortho-position can further enhance binding affinity and selectivity through additional interactions within the enzyme's active site.

References

An In-depth Technical Guide on the Solubility of (2-(Methylsulfonamido)phenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (2-(Methylsulfonamido)phenyl)boronic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for the title compound, this document provides a comprehensive overview of the solubility characteristics of structurally related boronic acids, including phenylboronic acid and its derivatives. This guide is intended to serve as a valuable resource for researchers by offering a framework for estimating solubility behavior and by providing detailed experimental protocols for the precise determination of solubility. A generalized workflow for solubility determination is also presented visually to aid in experimental design.

Introduction

This compound is an organoboron compound featuring both a boronic acid functional group and a methylsulfonamido moiety. Boronic acids are critical building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The methylsulfonamido group can influence the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn significantly impacts its solubility in various organic solvents. A thorough understanding of solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Quantitative Solubility Data for Analogous Boronic Acids

In the absence of specific data for this compound, the following tables summarize the solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of common organic solvents. This data can be used as a proxy to estimate the solubility behavior of the title compound. The data is presented in mole fraction (x) at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) | Qualitative Solubility |

| Chloroform | 25 | Moderate | Moderate |

| 3-Pentanone | 25 | High | High |

| Acetone | 25 | High | High |

| Dipropyl Ether | 25 | High | High |

| Methylcyclohexane | 25 | Very Low | Very Low |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (x) | m-Isobutoxyphenylboronic Acid (x) | p-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 298.15 | 0.133 | 0.031 | 0.024 |

| 3-Pentanone | 298.15 | 0.254 | 0.087 | 0.071 |

| Acetone | 298.15 | 0.312 | 0.115 | 0.098 |

| Dipropyl Ether | 298.15 | 0.098 | 0.015 | 0.012 |

| Methylcyclohexane | 298.15 | 0.004 | 0.001 | 0.001 |

Note: The introduction of an isobutoxy group generally increases solubility in most of the tested solvents compared to phenylboronic acid, with the exception of dipropyl ether. The ortho-isomer consistently shows higher solubility than the meta and para isomers across all solvents.[1]

Experimental Protocol for Solubility Determination: Dynamic Method

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3] This method relies on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

3.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostatic bath

-

Calibrated temperature probe (e.g., Pt100)

-

Luminance probe or laser beam for turbidity measurement

-

Analytical balance

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent to create a biphasic sample of a known composition.

-

Heating and Stirring: Place the sample in the jacketed glass vessel and heat it at a slow, constant rate (e.g., 0.1-0.5 °C/min) using the thermostatic bath.[2] Ensure the solution is stirred vigorously to maintain homogeneity.

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or instrumentally by measuring the intensity of light passing through the solution with a luminance probe.

-

Determination of Dissolution Temperature: Record the temperature at which the solution becomes clear as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (2-(Methylsulfonamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (2-(Methylsulfonamido)phenyl)boronic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR data for arylboronic acids is provided to guide researchers in their analytical workflows.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for protons and carbons in similar chemical environments, including substituted benzene rings, sulfonamide groups, and boronic acid moieties.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.85 - 7.95 | d | ~8.0 |

| H-4 | 7.20 - 7.30 | t | ~7.5 |

| H-5 | 7.50 - 7.60 | t | ~7.5 |

| H-6 | 7.40 - 7.50 | d | ~8.0 |

| NH | 9.50 - 10.50 | s (broad) | - |

| CH₃ | 3.10 - 3.20 | s | - |

| B(OH)₂ | 8.00 - 8.50 | s (broad) | - |

Note: The chemical shifts of protons attached to heteroatoms (NH and OH) can be highly variable and are dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-B) | 130 - 135 (broad) |

| C-2 (C-N) | 140 - 145 |

| C-3 | 132 - 136 |

| C-4 | 122 - 126 |

| C-5 | 128 - 132 |

| C-6 | 118 - 122 |

| CH₃ | 40 - 45 |

Note: The carbon atom directly attached to the boron (C-1) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for the NMR analysis of an arylboronic acid derivative like this compound.

General NMR Sample Preparation and Analysis Workflow

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids due to its ability to dissolve polar compounds and its distinct solvent peaks. Other potential solvents include methanol-d₄, and acetone-d₆.

-

Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Locking and Shimming: Insert the NMR tube into the spectrometer probe. The instrument's software will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

Spectral Width: A spectral width of approximately 200-240 ppm is standard.

-

3. Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are determined.

Synthesis and Characterization Logical Flow

The synthesis of this compound typically involves a multi-step process, followed by purification and characterization to confirm the structure and purity of the final product.

Caption: Logical flow for the synthesis and characterization of an arylboronic acid.

This guide provides a foundational understanding of the expected NMR data and the necessary experimental procedures for the analysis of this compound. Researchers can utilize this information to design experiments, interpret spectral data, and ensure the quality and identity of their synthesized compounds.

Unveiling the Core Mechanism: A Technical Guide to (2-(Methylsulfonamido)phenyl)boronic Acid Derivatives as Potent Enzyme Inhibitors

For Immediate Release

A Deep Dive into the Pharmacological Action of a Promising Class of Boronic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the mechanism of action of (2-(Methylsulfonamido)phenyl)boronic acid derivatives, a class of compounds demonstrating significant potential in overcoming antibiotic resistance. Drawing upon extensive research into the broader category of sulfonamido-substituted phenylboronic acids, this document details their molecular interactions, inhibitory activities, and the experimental methodologies used to characterize them. While specific data for the ortho-methylsulfonamido substitution is limited, the available evidence strongly points towards a primary mechanism of action centered on the inhibition of bacterial β-lactamase enzymes.

Core Mechanism of Action: Targeting β-Lactamase Enzymes

This compound derivatives are understood to function as potent inhibitors of serine β-lactamases, a major family of enzymes responsible for bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. [1][2]The core of their inhibitory action lies in their ability to act as transition-state analogs. [1] The boronic acid moiety is key to this mechanism. The boron atom, being electrophilic, is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser64 in AmpC β-lactamase) within the enzyme's active site. [2]This interaction results in the formation of a stable, reversible covalent tetrahedral adduct. [1][2]This adduct mimics the high-energy tetrahedral intermediate formed during the normal hydrolysis of a β-lactam antibiotic, effectively trapping the enzyme in an inactive state and preventing the degradation of the antibiotic. [1][2] The sulfonamido group at the ortho position of the phenyl ring plays a critical role in the binding affinity and specificity of these inhibitors. It distinguishes their structure-activity relationship (SAR) from their carboxamide counterparts. [1]X-ray crystallography studies of related sulfonamide boronic acids in complex with AmpC β-lactamase reveal that the sulfonamide moiety engages in crucial hydrogen bonding interactions with conserved residues in the active site, such as Asn152 and Gln120, thereby enhancing the inhibitor's potency. [3] dot

Caption: Mechanism of β-Lactamase Inhibition.

Quantitative Data: Inhibitory Potency

The inhibitory potential of sulfonamide boronic acid derivatives against various β-lactamases has been quantified, demonstrating their efficacy. The following table summarizes key inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for a selection of these compounds against AmpC and other β-lactamases.

| Compound | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Methanesulfonamide boronic acid analog | AmpC | 789 | - | [1] |

| Phenylmethanesulfonamide boronic acid analog | AmpC | 70 | - | [3] |

| Thien-2-yl-methanesulfonamide boronic acid analog | AmpC | 25 | - | [3] |

| N-nafcillin sulfonamide boronic acid analog | AmpC | 670 | - | [1] |

| Aryl sulfonamide boronic acid 1 | Various β-lactamases | - | 0.57 - 5.6 | [1] |

| Aryl sulfonamide boronic acid 2 | Various β-lactamases | - | 0.57 - 5.6 | [1] |

| Phenylmethanesulfonamide boronic acid analog | CTX-M-9 | - | 2.529 | [1] |

| Thien-2-yl-methanesulfonamide boronic acid analog | CTX-M-9 | - | 0.552 | [1] |

Experimental Protocols

The determination of the inhibitory activity of this compound derivatives typically involves enzymatic assays with purified β-lactamases.

β-Lactamase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of the test compounds against a specific β-lactamase.

Materials:

-

Purified β-lactamase (e.g., AmpC from E. coli)

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Test compounds (sulfonamide boronic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance in the visible range (e.g., 482 nm for nitrocefin)

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the β-lactamase and nitrocefin in the assay buffer. The final concentration of nitrocefin in the assay is typically close to its Km value for the specific enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for the binding equilibrium to be reached.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin solution to each well.

-

Data Acquisition: Immediately monitor the change in absorbance over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be measured at a specific wavelength.

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The Ki value for competitive inhibitors can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.

-

dot

Caption: Workflow for β-Lactamase Inhibition Assay.

Conclusion

The available scientific literature strongly supports the mechanism of action of this compound derivatives as inhibitors of serine β-lactamases. Their ability to form a reversible covalent bond with the catalytic serine residue of these enzymes provides a robust strategy to counteract bacterial resistance to β-lactam antibiotics. The sulfonamide moiety is a key structural feature that governs the high potency and unique structure-activity relationship of this class of inhibitors. Further research focusing specifically on the ortho-methylsulfonamido substitution pattern will be invaluable in optimizing the design of next-generation β-lactamase inhibitors.

References

- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.docking.org [files.docking.org]

The Dawn of a New Inhibitor Class: A Literature Review on the Discovery of Sulfonamido-Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes by bacteria, which inactivate β-lactam antibiotics like penicillins and cephalosporins. This has spurred the search for novel, non-β-lactam-based inhibitors. This technical guide delves into the discovery and development of a promising class of these inhibitors: the sulfonamido-phenylboronic acids. Boronic acids are known to form reversible covalent bonds with the active site serine of β-lactamases, mimicking the transition state of the natural substrate.[1][2] The strategic replacement of the common carboxamide linker with a sulfonamide group has led to compounds with unexpectedly high potency and a distinct structure-activity relationship (SAR).[1][3]

From Carboxamides to Sulfonamides: A Strategic Shift

The journey towards sulfonamido-phenylboronic acids began with the exploration of carboxamide-based boronic acid inhibitors of AmpC β-lactamase, a key enzyme in many resistant bacterial strains.[1][2] Structure-based drug design was instrumental in this process, with X-ray crystallography revealing key interactions between the inhibitors and the enzyme's active site.[2] A pivotal moment came from the idea of merging two distinct inhibitor series: transition-state analog carboxamide boronic acids and a separate series of non-covalent inhibitors featuring sulfonamide side chains.[4] This led to the innovative replacement of the carboxamide group with a sulfonamide moiety in the boronic acid scaffold.[1][3]

This seemingly subtle change had a profound impact on the inhibitor's properties. The different geometry and electronic characteristics of the sulfonamide group compared to the carboxamide led to a completely altered SAR.[1][3] Surprisingly, simpler, smaller sulfonamide analogs demonstrated significantly improved potency, with Ki values reaching the nanomolar range.[1][3]

Quantitative Analysis of Inhibition

The inhibitory activities of various synthesized sulfonamido-phenylboronic acids against AmpC β-lactamase have been extensively studied. The key quantitative data, primarily Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, are summarized below for comparative analysis.

| Compound ID | R Group | Ki (nM) for AmpC | IC50 (µM) for CTX-M-9 | Reference |

| 3 | Methyl | 789 | - | [1][3] |

| 3c (carboxamide analog) | Methyl | 18500 | - | [1][3] |

| 4 | Phenylacetyl | 70 | 2.529 | [1][3] |

| 4c (carboxamide analog) | Phenylacetyl | 570 | - | [1][3] |

| 9 | Thiophene-2-acetyl | 25 | 0.552 | [1][3] |

| 11 | 2-ethoxynaphthyl | 670 | - | [3] |

| 11c (carboxamide analog) | 2-ethoxynaphthyl | 33 | - | [3] |

| Compound ID | Structure | Ki (nM) for AmpC | Reference |

| Lead 1 | Phenylboronic acid derivative | 83 | [2] |

| 11 | 4-carboxy derivative of Lead 1 | - | [2] |

Experimental Protocols

General Synthesis of Sulfonamido-phenylboronic Acids

The synthesis of sulfonamido-phenylboronic acids generally involves the reaction of an appropriate sulfonyl chloride with an aminophenylboronic acid derivative. A representative procedure is outlined below:

Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid:

-

Preparation of N-allyl-4-bromobenzenesulfonamide: 4-bromobenzenesulfonyl chloride is reacted with allylamine. The resulting residue is dissolved in chloroform, washed with water, and dried over anhydrous MgSO4. The solvent is then removed under reduced pressure, and the solid product is recrystallized from an ethanol/water mixture.[5]

-

Formation of the boronic acid: The N-allyl-4-bromobenzenesulfonamide is then converted to the corresponding boronic acid. The protected sulfonamide is reacted with a borate ester in the presence of a strong base at low temperature, followed by acidic workup to yield the final product. The resulting white powder is filtered, washed with diethyl ether, and dried.[5]

AmpC β-Lactamase Inhibition Assay

The inhibitory activity of the synthesized compounds against AmpC β-lactamase is typically determined using a spectrophotometric assay.

-

Enzyme and Substrate Preparation: Purified AmpC β-lactamase is used. Cephalothin is commonly used as the substrate.

-

Assay Procedure: The rate of hydrolysis of cephalothin by AmpC is monitored by measuring the change in absorbance at a specific wavelength. The assay is performed in a suitable buffer (e.g., phosphate buffer) at a constant temperature.

-

Determination of Ki: To determine the inhibition constant (Ki), the enzyme is incubated with various concentrations of the inhibitor before the addition of the substrate. The initial reaction velocities are measured at different substrate concentrations. The Ki values are then calculated by fitting the data to the appropriate model for competitive inhibition. For some compounds, no pre-incubation is necessary, indicating a rapid and reversible binding.[1]

Visualizing the Core Concepts

To better understand the underlying principles of sulfonamido-phenylboronic acid inhibitors, the following diagrams illustrate key pathways and relationships.

The above diagram illustrates the mechanism of action of β-lactamase and its inhibition by sulfonamido-phenylboronic acids. The enzyme hydrolyzes β-lactam antibiotics via a high-energy intermediate. Boronic acids act as transition-state analogs by forming a reversible covalent bond with the active site serine (Ser64) of the enzyme, creating a stable tetrahedral adduct that blocks the enzyme's activity.[1]

This flowchart outlines the discovery process of sulfonamido-phenylboronic acid inhibitors. It began with two separate series of inhibitors, which were conceptually merged to create a novel chemical scaffold. This was followed by chemical synthesis, biological evaluation, and detailed structure-activity relationship studies, often guided by X-ray crystallography, leading to the identification of highly potent lead compounds.

Conclusion

The discovery of sulfonamido-phenylboronic acids represents a significant advancement in the quest for novel β-lactamase inhibitors. The strategic replacement of a carboxamide with a sulfonamide linker led to a paradigm shift in the structure-activity relationship, yielding compounds with potent, nanomolar-level inhibition of AmpC β-lactamase. The detailed understanding of their synthesis, biological activity, and mechanism of action, as outlined in this guide, provides a solid foundation for further research and development in this promising area of antibacterial drug discovery. The ability of these compounds to reverse β-lactamase-mediated resistance in cell culture highlights their potential clinical relevance.[1][6]

References

- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors [iris.unimore.it]

- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Characterization Techniques for Novel Boronic Acid Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques essential for the structural elucidation, purity assessment, and physicochemical characterization of novel boronic acid compounds. Boronic acids are a versatile class of organoboron compounds with significant applications in organic synthesis, materials science, and medicinal chemistry, most notably as key components in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in drugs like bortezomib.[1][2] Their characterization, however, presents unique challenges, such as the propensity to form cyclic trimetric anhydrides known as boroxines, which can complicate spectral analysis.[3][4] A multi-technique approach is therefore crucial for unambiguous characterization.

This guide details the primary analytical methods, provides structured data for reference, and includes step-by-step experimental protocols and logical workflows to assist researchers in establishing robust characterization packages for their novel compounds.

Structural Elucidation

The definitive confirmation of a novel compound's molecular structure relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of boronic acids in solution. ¹H and ¹³C NMR provide information on the carbon-hydrogen backbone, while ¹¹B NMR offers direct insight into the chemical environment of the boron atom.

A common issue in NMR analysis of boronic acids is the equilibrium with their boroxine form, which can lead to broadened peaks or complex spectra.[5] This can often be overcome by using a coordinating solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) to break up the trimer and favor the monomeric acid form.[3][5]

Quantitative Data: Typical NMR Chemical Shifts

| Nucleus | Type of Boron Species | Typical Chemical Shift (δ) ppm | Notes |

| ¹¹B | Trigonal Boronic Acid (sp²) | +27 to +33 | Broad signal is common.[6][7] |

| Trigonal Boroxine (sp²) | +33 to +35 | Slightly downfield from the corresponding acid.[7] | |

| Tetrahedral Boronate Ester (sp³) | +2 to +15 | Significant upfield shift upon complexation or change in hybridization.[6][8] | |

| ¹H | B-OH | +4.0 to +8.5 | Very broad signal, often exchanges with solvent protons and may not be observed.[5] |

| Ar-H (ortho to -B(OH)₂) | +7.5 to +8.2 | Deshielded due to the electron-withdrawing nature of the boronic acid group.[3] | |

| ¹³C | C -B(OH)₂ | +120 to +140 | Signal can be broad due to quadrupolar relaxation of the attached boron atom. |

Experimental Protocol: ¹H and ¹¹B NMR Spectroscopy

-

Sample Preparation: Dissolve 2-5 mg of the boronic acid compound in 0.6 mL of a suitable deuterated solvent (DMSO-d₆ or CD₃OD is recommended) in a 5 mm NMR tube.[3] For ¹¹B NMR, quartz NMR tubes are recommended to avoid a broad background signal from borosilicate glass, though modern spectrometers can often manage with standard tubes for sufficiently concentrated samples.[6]

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Referencing: Use the residual solvent peak as an internal standard (e.g., DMSO-d₅ at δ ~2.50 ppm).[3]

-

-

¹¹B NMR Acquisition:

-

Instrument: Spectrometer equipped with a broadband probe.

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Referencing: Use an external standard of BF₃·OEt₂ (δ = 0 ppm).

-

Data Processing: A baseline correction is often necessary to account for broad signals.

-

Workflow for NMR Analysis

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. reddit.com [reddit.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. books.rsc.org [books.rsc.org]

Theoretical Calculations on the Stability of Boronic Acid Isomers: A Technical Guide

December 2025

Abstract

Boronic acids and their derivatives are of paramount importance in organic synthesis, materials science, and medicinal chemistry, serving as versatile building blocks and pharmacophores. The stability of boronic acid isomers dictates their reactivity, bioavailability, and efficacy in various applications. This technical guide provides an in-depth analysis of the theoretical calculations used to predict and understand the stability of boronic acid isomers. We delve into the core computational methodologies, present quantitative data on isomer stability, and provide an overview of relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the factors governing boronic acid isomerism.

Introduction

Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a boron atom bonded to an organic group and two hydroxyl groups. The boron atom in its neutral state is sp² hybridized, adopting a trigonal planar geometry.[1] This electron-deficient nature allows boronic acids to act as Lewis acids, readily interacting with Lewis bases.[2] A key feature of boronic acids is their ability to form reversible covalent bonds with diols to create boronic esters.[1]

Isomerism in boronic acids can manifest in several forms, including:

-

Conformational Isomers: Arising from the rotation around single bonds, particularly the C-B bond in arylboronic acids.

-

Cis-Trans Isomers: Occurring in derivatives with double bonds or in cyclic structures.[3][4]

-

Structural Isomers of Boronic Esters: Resulting from the reaction with different diols or at different positions on a polyol.

The relative stability of these isomers is crucial for their application. For instance, in drug design, the specific conformation of a boronic acid inhibitor can significantly impact its binding affinity to a target protein.[5] Theoretical calculations have emerged as a powerful tool to predict the geometries and relative energies of these isomers, providing insights that complement experimental findings.

Computational Methodologies

The theoretical investigation of boronic acid isomer stability predominantly relies on quantum mechanical methods. Density Functional Theory (DFT) and ab initio calculations are the most widely employed techniques.

Density Functional Theory (DFT)

DFT has become the workhorse for computational studies of boronic acids due to its favorable balance of accuracy and computational cost.[6][7]

-

Functionals: The B3LYP hybrid functional is frequently used for geometry optimizations and energy calculations of boronic acid derivatives.[6][8] Other functionals like PBE1PBE have also shown good performance in comparison to higher-level methods.[9]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and 6-311++G**, are commonly employed to describe the electronic structure of the molecules.[6][9] For more accurate energy calculations, correlation-consistent basis sets like aug-cc-pVTZ are utilized.[9]

-

Solvation Models: To simulate the effect of a solvent, which is crucial for comparing with experimental data, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.[6]

Ab Initio Methods

For higher accuracy, particularly for benchmarking DFT results, ab initio methods are used.

-

Møller-Plesset Perturbation Theory (MP2): This method accounts for electron correlation and provides reliable energetic and geometric predictions.[9]

-

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Single and Double excitations (CCSD) offer a high level of accuracy for calculating the relative energies of isomers.[9]

Quantitative Analysis of Isomer Stability

Theoretical calculations provide a wealth of quantitative data that allows for a direct comparison of the stability of different boronic acid isomers.

Conformational Isomers of Arylboronic Acids

The rotation around the C-B bond in arylboronic acids leads to different conformers. The relative stability is influenced by the steric and electronic effects of the substituents on the aromatic ring. For phenylboronic acid, multiple low-energy conformations exist, and their relative energies can be calculated to determine the global minimum.[10]

| Conformer | Relative Energy (kcal/mol) | Computational Method | Reference |

| Phenylboronic Acid (Global Minimum) | 0.00 | M06-2X/6-31+G(d,p) | [10] |

| Phenylboronic Acid (Higher Energy Conformer) | >0 | M06-2X/6-31+G(d,p) | [10] |

Table 1: Relative energies of phenylboronic acid conformers. The energy of the most stable conformer is set to 0 kcal/mol.

Cis-Trans Isomers

In boronic acid analogues of molecules like combretastatin A-4, the cis and trans isomers exhibit significantly different biological activities.[3] Theoretical calculations can predict the relative stabilities of these isomers. For certain chalcone analogues, the cis isomer was found to be more effective as an inhibitor of tubulin polymerization.[3]

| Isomer Pair | More Stable Isomer | Method | Application | Reference |

| Combretastatin A-4 Boronic Acid Analogues | cis | Synthesis & Bioassay | Anticancer Agents | [3] |

| Saturated Cyclic Boronic Acids | cis | Catalytic Hydrogenation | 3D Chemical Space Exploration | [4] |

Table 2: Relative stability of cis-trans isomers in selected boronic acid derivatives.

Boronic Ester Isomers

The formation of cyclic boronic esters with diols is a key reaction of boronic acids. The stability of the resulting esters depends on the structure of the diol and the boronic acid. DFT calculations have been used to determine the most stable ester isomers formed between boronic acids and sugars like fructose.[6] For example, in the reaction of 3-aminophenylboronic acid with fructose, the 2,3-ester was identified as the most stable isomer.[6]

| Boronic Acid | Diol | Most Stable Ester Isomer | Computational Method | Reference |

| 3-Aminophenylboronic acid | Fructose | 2,3-ester | DFT(B3LYP)/6-31G(d,p) | [6] |

| 3-(Acetamidomethyl)phenylboronic acid | Fructose | 2,3-ester | DFT(B3LYP)/6-31G(d,p) | [6] |

| Phenylboronic Acid | Sialic Acid | β-SA-C₁C₂-PBA-VPB(OH)₃⁻ | DFT | [11] |

Table 3: Predicted most stable boronic ester isomers from theoretical calculations.

The stability of boronic esters is also influenced by the hybridization of the boron atom. Tetrahedral boronate esters are generally more stable than their trigonal counterparts.[12] The relative stability, often expressed as the ratio of the stability constants (Ktet/Ktrig), can vary over several orders of magnitude depending on the diol.[12]

Experimental Protocols

Theoretical predictions of isomer stability are validated and complemented by experimental studies. Key experimental techniques include:

Synthesis of Boronic Acid Isomers

-

Wittig Reaction: This method is commonly used to synthesize stilbene-like boronic acids, often yielding a mixture of cis and trans isomers that can be separated by column chromatography.[13]

-

Suzuki-Miyaura Coupling: A versatile cross-coupling reaction for the synthesis of arylboronic acids.[14]

-

Arene Hydrogenation: Used to synthesize saturated cyclic boronic acids, with catalysts like rhodium complexes enabling cis-selective hydrogenation.[4]

General Procedure for Boronic Acid Synthesis via Lithiation: To a solution of the corresponding aryl bromide in dry THF at -78 °C, n-butyllithium is added. The mixture is stirred for 1-2 hours, followed by the addition of trimethyl borate. The reaction is then warmed to room temperature and stirred overnight before being quenched with HCl.[13]

Characterization and Stability Studies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are crucial for structural elucidation and for studying the equilibrium between different isomers in solution.[11][15]

-

X-ray Crystallography: Provides definitive structural information for crystalline boronic acids and their esters, confirming the predicted geometries of stable isomers.[16]

-

Potentiometric Titrations: Used to determine the pKa values of boronic acids and the stability constants of their esters with diols.[12]

-

UV-Vis Spectrophotometry: Can be used to monitor the kinetics of boronic ester formation and hydrolysis.[17]

Visualizing Computational Workflows and Isomer Relationships

Graphviz diagrams can effectively illustrate the logical flow of computational studies and the relationships between different isomers.

Caption: A typical workflow for the theoretical calculation of boronic acid isomer stability.

Caption: Relationship between different boronic acid isomers and their relative energies.

Conclusion

Theoretical calculations, particularly DFT and ab initio methods, provide invaluable insights into the relative stabilities of boronic acid isomers. These computational approaches allow for the prediction of the most stable conformers, cis/trans isomers, and boronic ester structures, guiding experimental efforts in synthesis and drug design. The synergy between theoretical predictions and experimental validation is crucial for advancing our understanding of boronic acid chemistry and harnessing the full potential of these versatile molecules in various scientific and technological fields.

References

- 1. aablocks.com [aablocks.com]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 7. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical Study on Ionization of Boric Acid in Aqueous Solution by Ab Initio and DFT Methods at T=298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the boronic acid dimer and the relative stabilities of its conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of (2-(Methylsulfonamido)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of (2-(Methylsulfonamido)phenyl)boronic acid. This compound is of significant interest in medicinal chemistry and drug development due to the established roles of both sulfonamides and boronic acids in various therapeutic agents. A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is crucial for its application in drug design and synthesis.

Core Spectroscopic Data

While a complete, publicly available experimental dataset for this compound is not readily found in the literature, this section presents expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.4-7.6 | t | 1H | Ar-H |

| ~7.2-7.4 | t | 1H | Ar-H |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~8.5-9.5 | br s | 1H | SO₂NH |

| ~8.0-8.5 | br s | 2H | B(OH)₂ |

| ~3.0 | s | 3H | SO₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | Ar-C (C-SO₂NH) |

| ~130-135 | Ar-C (C-B(OH)₂) |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-CH |

| ~40 | SO₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (B(OH)₂) and N-H stretch (SO₂NH) |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1340-1320 | Strong | Asymmetric SO₂ stretch |

| ~1160-1140 | Strong | Symmetric SO₂ stretch |

| ~1380-1300 | Strong | B-O stretch |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (Calculated) | [M-H]⁻ (Calculated) |

| ESI | 216.0498 | 214.0342 |

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route to this compound involves the reaction of 2-aminophenylboronic acid with methanesulfonyl chloride in the presence of a base.

Protocol for Synthesis:

-

Dissolve 2-aminophenylboronic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder before running the sample.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to achieve optimal ionization and signal intensity.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the synthesis and spectroscopic characterization.

Potential Signaling Pathway Inhibition

Sulfonamide boronic acids have been investigated as inhibitors of bacterial β-lactamase enzymes, which are responsible for antibiotic resistance.

Caption: Inhibition of β-lactamase by a sulfonamide boronic acid.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-(Methylsulfonamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (2-(Methylsulfonamido)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. This ortho-substituted boronic acid is a valuable building block in medicinal chemistry and materials science, enabling the creation of complex molecular architectures.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized centers. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it a favored method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

This compound presents unique considerations due to the presence of the ortho-methylsulfonamido group. This group can influence the electronic and steric properties of the boronic acid, potentially affecting reaction kinetics and product yields. The sulfonamido moiety can also participate in chelation with the palladium catalyst, which may influence the reaction mechanism and selectivity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (or pseudohalide) to form a Pd(II) intermediate.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Key Considerations for this compound

-

Protodeboronation: Like many functionalized boronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by careful selection of the base, solvent, and temperature.

-

Chelation Effects: The ortho-sulfonamido group may coordinate to the palladium center, potentially influencing the rate and selectivity of the reaction. This effect can sometimes be beneficial, leading to higher yields or specific isomer formation.

-

Steric Hindrance: The ortho-substituent can introduce steric bulk, which may require the use of more sterically demanding and electron-rich phosphine ligands to facilitate the coupling.

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Conditions for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene/Water or Dioxane/Water solvent mixture

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture (e.g., Toluene/Water 4:1, 5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound

-

Aryl bromide

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane/Water

Procedure:

-

In a microwave reaction vial, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₃PO₄ (2.0 mmol).

-

Add degassed 1,4-dioxane (4 mL) and water (1 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition A | Condition B | Condition C |

| Boronic Acid | This compound | This compound | This compound |

| Aryl Halide | 4-Bromotoluene | 1-Bromo-4-nitrobenzene | 2-Bromoanisole |

| Catalyst | Pd(OAc)₂ / SPhos | Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos |

| Ligand | SPhos | (dppf) | XPhos |

| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |

| Solvent | Toluene / H₂O | Dioxane / H₂O | THF / H₂O |

| Temperature | 100 °C | 80 °C | 110 °C |

| Reaction Time | 12 h | 8 h | 18 h |

Table 2: Representative Yields for Biaryl Synthesis

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | N-(2'-Methyl-[1,1'-biphenyl]-2-yl)methanesulfonamide | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | N-(4'-Nitro-[1,1'-biphenyl]-2-yl)methanesulfonamide | 70-85 |

| 3 | 2-Bromoanisole | N-(2'-Methoxy-[1,1'-biphenyl]-2-yl)methanesulfonamide | 75-90 |

| 4 | 4-Bromoacetophenone | N-(4'-Acetyl-[1,1'-biphenyl]-2-yl)methanesulfonamide | 80-92 |

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship of Reaction Components

Caption: Key components and their roles in the Suzuki-Miyaura reaction.

Applications of (2-(Methylsulfonamido)phenyl)boronic Acid in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Methylsulfonamido)phenyl)boronic acid is a versatile building block in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. As a member of the boronic acid class of compounds, it primarily functions as a potent and reversible inhibitor of serine proteases. The presence of the methylsulfonamido group can influence the compound's physicochemical properties, such as acidity and cell permeability, and provides a key interaction point for binding within enzyme active sites. These characteristics make it an attractive scaffold for the design of inhibitors targeting enzymes implicated in a range of diseases, including bacterial infections and inflammatory conditions.

This document provides detailed application notes on the use of this compound and its derivatives as enzyme inhibitors, along with experimental protocols for their evaluation.

Mechanism of Action: Serine Protease Inhibition

Boronic acids, including this compound, typically exert their inhibitory effect on serine proteases by acting as transition-state analogs. The electrophilic boron atom is attacked by the hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, reversible tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis and thereby blocking the enzyme's catalytic activity.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryls, a common structural motif in pharmaceuticals and functional materials.[1] This Nobel Prize-winning reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and generally low toxicity of its boronic acid reagents.[1][2] These application notes provide a comprehensive guide to the experimental setup for Suzuki-Miyaura cross-coupling reactions, including detailed protocols, quantitative data, and a visualization of the catalytic cycle.

Core Components of the Suzuki-Miyaura Reaction

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of its core components.[3]

-

Nucleophile: Typically a boronic acid (Ar-B(OH)₂) or a more stable boronic ester (e.g., pinacol ester).[3][4] While boronic acids are generally more reactive, they can be prone to decomposition.[4]

-

Electrophile: An organic halide (iodide, bromide, chloride) or pseudohalide (triflate, tosylate).[3] The reactivity generally follows the trend: I > Br > OTf >> Cl.[5]

-

Catalyst: Palladium complexes are the most common, with the active catalytic species being Pd(0). This can be introduced directly or generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[1][6] Nickel-based catalysts have also emerged as alternatives for challenging substrates.[6]

-

Ligand: Ligands, typically phosphine-based (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] Bulky, electron-rich ligands often facilitate the key steps of the catalytic cycle.[1][6]

-

Base: A base is required to activate the boronic acid for the transmetalation step.[2] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[3][7] The choice of base can significantly impact the reaction outcome.[7]

-

Solvent: A variety of organic solvents can be used, such as ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[3] Often, a small amount of water is added to aid in dissolving the base and facilitating the catalytic cycle.[3]

Detailed Experimental Protocol: General Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.[1]

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][5] The exclusion of oxygen is critical to prevent the deactivation of the catalyst.[5]

-

Add degassed toluene and degassed water to the flask via syringe.[1]

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[1][5]

-

Stir the reaction mixture vigorously for the required time (typically 2-24 hours).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or NMR spectroscopy.[1][8]

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Add water to the reaction mixture and transfer it to a separatory funnel.[1]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[1]

-